5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
Description
5-{[5-(2-Chlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a barbiturate-derived heterocyclic compound featuring a pyrimidinetrione core fused with a 2-chlorophenyl-substituted furan moiety via a methylidene bridge. Structural confirmation for related compounds relies on XRD, NMR, and mass spectrometry .
Properties
Molecular Formula |
C15H9ClN2O4 |
|---|---|
Molecular Weight |
316.69 g/mol |
IUPAC Name |
5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H9ClN2O4/c16-11-4-2-1-3-9(11)12-6-5-8(22-12)7-10-13(19)17-15(21)18-14(10)20/h1-7H,(H2,17,18,19,20,21) |
InChI Key |
YWXCDCGCZIUXRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 2-chlorobenzaldehyde with furan-2-carbaldehyde, followed by cyclization with barbituric acid under acidic conditions . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium on carbon, copper iodide), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of functionalized derivatives and heterocyclic compounds.
Scientific Research Applications
5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may also interact with cellular pathways involved in cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below compares structural features, synthesis, and properties of 5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}pyrimidinetrione with analogous compounds:
Structural and Spectroscopic Analysis
- XRD Studies : The planar geometry of 5-(indol-3-yl)-5-hydroxypyrimidinetrione is confirmed via XRD, with intramolecular hydrogen bonds stabilizing the structure .
- Spectroscopy : IR and NMR data for analogs (e.g., 4-bromophenyl derivatives) show characteristic peaks for C=O (1745 cm⁻¹), aromatic C–H (3080 cm⁻¹), and halogen bonds (C–Br at 717 cm⁻¹) .
Biological Activity
5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound notable for its unique molecular structure and potential biological activities. This compound features a pyrimidine ring fused with a furan moiety and is substituted with a chlorophenyl group. Its chemical formula is , indicating the presence of multiple functional groups that contribute to its diverse chemical properties and potential therapeutic applications.
Chemical Structure and Properties
The structural characteristics of 5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione include:
| Property | Details |
|---|---|
| Molecular Formula | C16H12ClN3O3 |
| Molecular Weight | 319.74 g/mol |
| Functional Groups | Pyrimidine, furan, chlorophenyl |
| Solubility | Soluble in organic solvents |
| LogP | 4.12 |
Biological Activity
Preliminary studies suggest that this compound exhibits significant biological activities, particularly in the realms of anti-inflammatory and anticancer properties. The mechanisms through which these effects are mediated involve interactions with specific biological targets such as enzymes or receptors.
Anticancer Activity
Research indicates that 5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione may inhibit cell proliferation by targeting pathways involved in cancer cell growth. For instance:
- Cell Lines Tested : Various cancer cell lines have been utilized to assess the cytotoxicity of the compound.
- IC50 Values : In vitro studies have shown IC50 values in the low micromolar range against several cancer types, indicating potent activity.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Mechanism of Action : It is believed to modulate inflammatory pathways by inhibiting specific pro-inflammatory cytokines.
- Case Studies : Studies involving animal models of inflammation have demonstrated reduced edema and inflammatory markers upon treatment with this compound.
Case Studies
-
Study on Anticancer Activity :
- A study conducted on A431 vulvar epidermal carcinoma cells showed that 5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione significantly inhibited cell migration and invasion.
- The compound was administered at varying concentrations (10 μM to 50 μM) and displayed a concentration-dependent response.
-
Study on Anti-inflammatory Effects :
- In a murine model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups.
- Histological analysis indicated decreased infiltration of inflammatory cells in treated animals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
